molecular formula C48H97N3O3 B12615060 3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name) CAS No. 917572-94-2

3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)

Cat. No.: B12615060
CAS No.: 917572-94-2
M. Wt: 764.3 g/mol
InChI Key: WWOKDHPHMAJQSY-UHFFFAOYSA-N
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Description

3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyhexyl group linked to an azanediyl core, which is further connected to two N-octadecylpropanamide groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) typically involves multi-step organic reactions. One common method includes the reaction of hexylamine with octadecylpropanamide under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) exerts its effects involves its interaction with molecular targets and pathways. The hydroxyhexyl group can form hydrogen bonds with other molecules, while the amide groups can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Another complex lipid with similar structural features.

    2,2′- (1,2-Phenylenebis (azanediyl))bis (cyclohepta-2,4,6-trien-1-one): An organic compound used in polymerization reactions.

Uniqueness

3,3’-[(6-Hydroxyhexyl)azanediyl]bis(N-octadecylpropanamide) stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

917572-94-2

Molecular Formula

C48H97N3O3

Molecular Weight

764.3 g/mol

IUPAC Name

3-[6-hydroxyhexyl-[3-(octadecylamino)-3-oxopropyl]amino]-N-octadecylpropanamide

InChI

InChI=1S/C48H97N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41-49-47(53)39-44-51(43-37-33-34-38-46-52)45-40-48(54)50-42-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h52H,3-46H2,1-2H3,(H,49,53)(H,50,54)

InChI Key

WWOKDHPHMAJQSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCN(CCCCCCO)CCC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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